molecular formula C9H6F2O B171051 4,7-Difluoroindan-1-one CAS No. 130408-16-1

4,7-Difluoroindan-1-one

Cat. No. B171051
M. Wt: 168.14 g/mol
InChI Key: KMWBFTTYYGUTNW-UHFFFAOYSA-N
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Description

4,7-Difluoroindan-1-one is a chemical compound with the molecular formula C9H6F2O . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 4,7-Difluoroindan-1-one consists of nine carbon atoms, six hydrogen atoms, two fluorine atoms, and one oxygen atom . The InChI code for this compound is 1S/C9H6F2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2 .


Physical And Chemical Properties Analysis

The predicted boiling point of 4,7-Difluoroindan-1-one is 254.7±40.0 °C and its predicted density is 1.362±0.06 g/cm3 . It is recommended to be stored in a sealed container in a dry room .

Scientific Research Applications

  • Liquid Crystal Improvement for LCD-TV Application

    • The synthesis of materials based on the 1,1,6,7-tetrafluoroindane skeleton, a relative of 4,7-Difluoroindan-1-one, has been explored for improving liquid crystals in flat panel LCD-TVs. These materials demonstrate enhanced properties over currently used liquid crystals in these devices (Bremer & Lietzau, 2005).
  • Reactions and Transformations in Chemical Synthesis

    • Perfluoroindan-1-one, closely related to 4,7-Difluoroindan-1-one, undergoes various chemical transformations, including reactions with SiO2/SbF5, leading to different compounds like 3-hydroxy-perfluoro-3-methylphthalide and perfluoro-2-ethylbenzoic acid. These transformations are significant in the context of fluorine chemistry (Zonov, Karpov, & Platonov, 2005).
  • Synthesis of Fluorinated Isoquinolines

    • A study on the synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluorotetrahydroisoquinolines, which involves a silver-catalyzed intramolecular aminofluorination of alkyne, provides an efficient way to synthesize various fluorinated isoquinolines. This process is relevant to the broader context of fluorine chemistry and the synthesis of fluorinated organic compounds (Liu, Wu, Chen, & Liu, 2013).
  • Electrolyte Additives in Lithium Ion Batteries

    • Research involving 1,1-difluoro-1-alkenes, which are structurally similar to 4,7-Difluoroindan-1-one, has found applications as electrolyte additives in high-charge-voltage lithium-ion batteries. This research aims to induce favorable solid electrolyte interphase (SEI) formation, an essential aspect of battery chemistry and performance (Kubota, Ihara, Katayama, Nakai, & Ichikawa, 2012).
  • In Luminescent Sensors

    • A study on chiral interpenetrating 3d-4f metal-organic frameworks (MOFs) has highlighted their use in luminescent sensing. Although not directly involving 4,7-Difluoroindan-1-one, this research is part of the broader field of fluorine chemistry and its applications in luminescent materials (Wu, Dong, Ni, Zhang, Cui, & Zhao, 2015).
  • In Fluorinated Tetrathiafulvalenes

    • The synthesis of fluorinated tetrathiafulvalenes, which involves the synthesis of fluorinated heterocycles, indicates the utility of fluorine chemistry in the creation of compounds with accessible oxidation potentials. This synthesis is relevant to the broader context of fluorinated compounds like 4,7-Difluoroindan-1-one (Dautel & Fourmigue, 2000).
  • In Selective Difluoromethylation and Monofluoromethylation Reactions

    • Research on selective di- and monofluoromethylation methods, which includes the synthesis of CF2H- and CH2F-containing compounds, is part of the broader field of fluorine chemistry. This area of research has significant implications for pharmaceutical and agrochemical industries (Hu, Zhang, & Wang, 2009).
  • In Electronic Circular Dichroism

    • Studies on electronic circular dichroism in the 4f-4f transitions of cesium tetrakis complexes suggest applications in chiroptical spectroscopy, an area indirectly related to the broader field of fluorine chemistry and compounds like 4,7-Difluoroindan-1-one (Shirotani, Sato, Yamanari, & Kaizaki, 2012).
  • In Carbonylation of Polyfluorinated Compounds

    • The carbonylation of polyfluorinated indans under the action of CO/SbF5 has been studied, showcasing the chemical reactivity and transformations of fluorinated compounds, which is relevant to the synthesis and applications of compounds like 4,7-Difluoroindan-1-one (Zonov, Karpov, Mezhenkova, & Platonov, 2018).
  • In Synthesis of Highly-Fluorinated Polyimides

    • Research on the synthesis of highly-fluorinated colorless polyimides derived from perfluoro-biphenyl groups, which is related to fluorine chemistry, demonstrates the significance of fluorine in enhancing material properties like thermal stability and optical transparency. This is indirectly related to the broader context of compounds like 4,7-Difluoroindan-1-one (Yeo, Goh, Ku, & You, 2015).

Safety And Hazards

The safety information available indicates that 4,7-Difluoroindan-1-one may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

4,7-difluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWBFTTYYGUTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343166
Record name 4,7-DIFLUOROINDAN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Difluoroindan-1-one

CAS RN

130408-16-1
Record name 4,7-Difluoro-2,3-dihydro-1H-inden-1-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-DIFLUOROINDAN-1-ONE
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URL https://comptox.epa.gov/dashboard/DTXSID00343166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-difluoro-2,3-dihydro-1H-inden-1-one
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